1,2-Cyclopentanedicarboxylic acid

Chiral Resolution Process Chemistry Diastereomeric Salt Formation

1,2-Cyclopentanedicarboxylic acid (CAS 50483-99-3) features two chiral centers giving cis/trans isomers with distinct reactivity. The cis isomer readily forms cyclic anhydrides; the trans isomer provides rigid geometry for 1D coordination chains. These stereospecific properties are unmatched by succinic, adipic, or cyclohexane analogs. Ideal for chiral drug synthesis (e.g., HCV protease inhibitors), MOF assembly, supramolecular architectures, and antibacterial metal-organic screening. Order high-purity CPDA now.

Molecular Formula C7H10O4
Molecular Weight 158.15 g/mol
CAS No. 50483-99-3
Cat. No. B3024945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Cyclopentanedicarboxylic acid
CAS50483-99-3
Synonyms1,2-cyclopentanedicarboxylate
trans-1,2-cyclopentanedicarboxylate
Molecular FormulaC7H10O4
Molecular Weight158.15 g/mol
Structural Identifiers
SMILESC1CC(C(C1)C(=O)O)C(=O)O
InChIInChI=1S/C7H10O4/c8-6(9)4-2-1-3-5(4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)
InChIKeyASJCSAKCMTWGAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Cyclopentanedicarboxylic Acid (CAS 50483-99-3): A Conformationally Constrained Dicarboxylic Acid Building Block


1,2-Cyclopentanedicarboxylic acid (CAS 50483-99-3) is a cycloaliphatic dicarboxylic acid with the molecular formula C7H10O4 [1]. Its structure consists of a five-membered cyclopentane ring with two carboxylic acid groups at the 1 and 2 positions, resulting in a compound with a melting point of 161-162 °C and a topological polar surface area of 74.6 Ų . This compound is of significant interest in coordination chemistry and materials science as a building block for metal-organic frameworks and supramolecular architectures [2], and it also serves as a key intermediate in the synthesis of more complex molecules, such as trans-1,2-Dimethylcyclopentane . The presence of two stereocenters leads to cis and trans isomers, which exhibit markedly different chemical behaviors, making stereochemical control a critical parameter for its application [3].

Why Generic Substitution Fails for 1,2-Cyclopentanedicarboxylic Acid in Advanced Synthesis


Simple replacement of 1,2-cyclopentanedicarboxylic acid with other common dicarboxylic acids is not feasible due to its unique stereochemical and conformational properties. Its cis-isomer readily forms a stable five-membered cyclic anhydride, a feature shared with phthalic and succinic acids, whereas its trans-isomer is structurally incapable of this reaction due to the fixed spatial separation of its carboxyl groups [1]. Furthermore, the rigid cyclopentane scaffold locks the relative orientation of the carboxyl groups, enabling the formation of distinct supramolecular architectures with transition metals—a topological specificity that cannot be replicated by flexible-chain analogs like succinic or adipic acid, nor by the more conformationally mobile cyclohexane analogs [2]. This combination of stereospecific reactivity and a rigid, aliphatic core defines its niche in both synthetic and materials chemistry [3].

Quantitative Evidence Guide: Benchmarking 1,2-Cyclopentanedicarboxylic Acid Against Key Comparators


Stereochemical Purity of 1,2-Cyclopentanedicarboxylic Acid Isomers via Chiral Resolution

The procurement value of 1,2-cyclopentanedicarboxylic acid derivatives is directly tied to stereochemical purity. A patented process demonstrates the resolution of racemic 4-oxo-1,2-cyclopentanedicarboxylic acid to yield the specific (1R,2R) isomer in high purity using brucine or ephedrine as resolving agents [1]. This method provides a quantitative benchmark for achieving stereoisomerically pure material, a critical requirement for advanced pharmaceutical intermediates.

Chiral Resolution Process Chemistry Diastereomeric Salt Formation

Comparative Reactivity of 1,2-Cyclopentanedicarboxylic Acid in Anhydride Formation

The ability to form cyclic anhydrides is a key differentiating factor among 1,2-dicarboxylic acids. The cis isomer of 1,2-cyclopentanedicarboxylic acid readily undergoes dehydration to form a stable five-membered cyclic anhydride, similar to phthalic acid and succinic acid [1]. In contrast, the trans isomer is completely unreactive towards anhydride formation because the carboxyl groups are fixed in an anti-periplanar conformation by the rigid cyclopentane ring, making their approach impossible [1].

Cyclic Anhydride Stereoelectronic Effects Organic Synthesis

Topological Differentiation in Coordination Polymer Self-Assembly with 1,2-Cyclopentanedicarboxylic Acid

The rigid geometry of 1,2-cyclopentanedicarboxylic acid leads to distinct supramolecular topologies compared to more flexible dicarboxylates. When reacted with a nickel(II) tetraaza macrocycle, trans-1,2-cyclopentanedicarboxylic acid forms a one-dimensional (1D) hydrogen-bonded infinite chain [1]. In contrast, under analogous conditions, the same macrocycle with the less rigid 1,4-cyclohexanedicarboxylic acid results in a two-dimensional (2D) coordination polymer network [1]. This highlights how the conformational constraints of the cyclopentane ring dictate the dimensionality of the resulting material.

Coordination Polymer Crystal Engineering Metal-Organic Framework (MOF)

Biological Activity of 1,2-Cyclopentanedicarboxylic Acid-Based Coordination Polymers as Antibacterial Agents

Coordination polymers derived from 1,2-cyclopentanedicarboxylic acid (CPDA) exhibit quantifiable antibacterial activity, which is superior to the individual components. A study on a Zn(CPDA)(NO3)2 polymer showed significant growth inhibition against E. coli and S. aureus, with an effect that was superior to both the free Zn(NO3)2 salt and the uncoordinated CPDA ligand [1]. The mechanism was linked to the generation of reactive oxygen species (ROS) by the polymer [1].

Antibacterial Coordination Polymer Reactive Oxygen Species (ROS)

Use of 1,2-Cyclopentanedicarboxylic Acid as a Rigid Scaffold for Dimerization

The rigid, V-shaped geometry of the cyclopentane ring in 1,2-cyclopentanedicarboxylic acid makes it an ideal scaffold for dimerization, a common strategy in medicinal chemistry to improve potency or induce new biological functions. The specific stereochemistry of (1S,2S)-1,2-cyclopentanedicarboxylic acid was identified as an optimal small-molecule hub for dimerization [1].

Dimerization Scaffold Drug Design

Procurement-Driven Application Scenarios for 1,2-Cyclopentanedicarboxylic Acid


Synthesis of Enantiopure Pharmaceutical Intermediates

Researchers requiring a chiral, non-racemic building block should procure a specific enantiomer of 1,2-cyclopentanedicarboxylic acid or its derivatives. A patented chiral resolution process (detailed in Section 3) demonstrates a reliable method to isolate the (1R,2R) isomer, making it a valuable intermediate for synthesizing complex drugs, such as macrocyclic inhibitors of the Hepatitis C Virus (HCV) protease [1]. For this scenario, the specific isomer and enantiopurity are the primary procurement drivers.

Construction of 1D Coordination Polymers and Hydrogen-Bonded Networks

For materials scientists aiming to self-assemble 1D coordination chains or hydrogen-bonded networks, trans-1,2-cyclopentanedicarboxylic acid is a key building block. Evidence from X-ray crystallography confirms its ability to form 1D infinite chains with nickel(II) macrocycles, a topological outcome distinct from the 2D networks formed by more flexible ligands like 1,4-cyclohexanedicarboxylic acid [2]. The trans isomer is essential for this application, as the cis isomer's ability to form intramolecular anhydrides would disrupt the desired chain propagation.

Development of Antibacterial Metal-Organic Materials

For research teams focused on developing novel antibacterial agents, coordination polymers derived from 1,2-cyclopentanedicarboxylic acid (CPDA) offer a demonstrated performance advantage. A Zn(CPDA)(NO3)2 polymer exhibited favorable antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, outperforming both the free ligand and the simple zinc nitrate salt [3]. This supports the procurement of CPDA for synthesizing and screening new metal-organic antibacterials.

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